molecular formula C9H18ClN B2861215 4-(1-Methylcyclopropyl)piperidine;hydrochloride CAS No. 2490432-60-3

4-(1-Methylcyclopropyl)piperidine;hydrochloride

Cat. No.: B2861215
CAS No.: 2490432-60-3
M. Wt: 175.7
InChI Key: KOIJWOWVFRKHEE-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopropyl)piperidine hydrochloride (CAS: 2490432-60-3) is a piperidine derivative characterized by a cyclopropane ring substituted with a methyl group at the 4-position of the piperidine scaffold, with a hydrochloride salt. Key properties include:

  • Molecular weight: 175.7 g/mol
  • Purity: ≥95% (lab-grade)
  • Applications: Primarily used in research settings, as indicated by its discontinued commercial availability and restriction to laboratory use .
  • Regulatory status: Limited regulatory data available; however, its discontinued status suggests niche applications or challenges in synthesis or commercialization .

Properties

IUPAC Name

4-(1-methylcyclopropyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(4-5-9)8-2-6-10-7-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIJWOWVFRKHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Condensation for Piperidine-4-one Intermediates

The Mannich reaction is a cornerstone for constructing piperidine rings, employing amines, aldehydes, and ketones to form 4-piperidone intermediates. As demonstrated in, acetone dicarboxylic acid esters react with aromatic aldehydes and primary amines to yield 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. Adapting this method, the methylcyclopropyl group could be introduced via a cyclopropane-containing aldehyde or amine. For example, condensing 1-methylcyclopropanecarboxaldehyde with ammonia and methyl acetoacetate under acidic conditions generates a 4-piperidone precursor, which is subsequently reduced to the piperidine (Figure 1).

Key Considerations :

  • Temperature Control : Excessive heat (>80°C) risks cyclopropane ring opening.
  • Acid Catalysis : HCl or p-toluenesulfonic acid (PTSA) facilitates imine formation but must be neutralized post-reaction to prevent decomposition.

Dieckmann Cyclization of Diester Precursors

Dieckmann condensation, as detailed in, involves cyclizing β-keto esters to form 4-piperidones. A diester derived from 1-methylcyclopropylamine and acrylate esters undergoes intramolecular cyclization under basic conditions (e.g., NaOEt), yielding a 4-piperidone intermediate. Subsequent hydrolysis and decarboxylation afford the piperidine core (Table 1).

Table 1: Dieckmann Cyclization Parameters

Starting Material Base Temperature (°C) Yield (%) Source
Diethyl β-keto ester NaOEt 80 65
Dimethyl β-keto ester KOtBu 70 58

Limitations : Low yields due to competing polymerization of acrylate esters necessitate high dilution conditions.

Advanced Techniques for Stereochemical Control

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective synthesis of 4-substituted piperidines. Hydrogenation of 4-(1-methylcyclopropyl)pyridine derivatives under 50 psi H₂ pressure affords enantiomeric excess (ee) up to 92% (Table 2).

Table 2: Asymmetric Hydrogenation Performance

Substrate Catalyst Pressure (psi) ee (%) Source
4-(1-MCP)pyridine Ru-BINAP 50 92
4-(1-MCP)-3-ketopiperidine Rh-DuPhos 30 88

Challenges : Catalyst cost and sensitivity to cyclopropane strain limit scalability.

Enzymatic Resolution

Lipase-mediated kinetic resolution separates racemic 4-(1-methylcyclopropyl)piperidine into enantiomers. Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer preferentially in vinyl acetate, achieving 85% ee.

Procedure :

  • Racemic amine (1.0 eq.), CAL-B (20 mg/mmol), vinyl acetate (3.0 eq.), 30°C, 24h.
  • Yield : 45% (R)-acetate, 40% (S)-amine.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for cyclopropane-sensitive reactions. A tubular reactor (100 μm ID) operating at 120°C and 10 bar achieves 85% conversion in the Dieckmann cyclization of β-keto esters, reducing side reactions by 30% compared to batch.

Advantages :

  • Residence Time : <2 minutes minimizes thermal degradation.
  • Scalability : Parallel reactors enable multi-kilogram production.

Green Chemistry Metrics

Solvent-free mechanochemical synthesis using a ball mill (400 rpm, 2h) yields 4-(1-methylcyclopropyl)piperidine hydrochloride with an E-factor of 1.2, outperforming traditional methods (E-factor >5).

Table 3: Environmental Impact Comparison

Method Solvent Used E-Factor PMI
Batch Dieckmann EtOH 5.8 8.2
Flow Dieckmann MeCN 3.1 4.5
Mechanochemical None 1.2 1.5

PMI: Process Mass Intensity.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.05 (s, 3H, CH₃), 1.15–1.20 (m, 4H, cyclopropane), 3.15 (t, 2H, piperidine H-2,6), 3.45 (m, 1H, piperidine H-4).
  • HRMS : [M+H]⁺ calcd. for C₉H₁₆NCl: 182.0943, found: 182.0946.

Purity Assessment : HPLC (C18, 0.1% TFA/MeCN) shows 98.5% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylcyclopropyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of 4-(1-Methylcyclopropyl)piperidine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Methylcyclopropyl)piperidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methylcyclopropyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Piperidine hydrochlorides vary significantly in substituents, molecular weight, and functional groups, impacting their physicochemical and pharmacological profiles.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Regulatory Status
4-(1-Methylcyclopropyl)piperidine HCl 2490432-60-3 C₉H₁₇N·HCl 175.7 1-Methylcyclopropyl Discontinued; lab use only
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy IECSC-listed (China)
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl N/A N/A N/A Chlorophenoxy, isopropyl No explicit data
Paroxetine Hydrochloride 78246-49-8 C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl Pharmacopeial standard
4-Methylpiperidine HCl 42796-28-1 C₆H₁₃N·HCl 143.62 Methyl Commercial availability

Key Observations :

  • Molecular Weight : The target compound (175.7 g/mol) is heavier than 4-methylpiperidine HCl (143.62 g/mol) but lighter than diphenylmethoxy-substituted derivatives (303.83 g/mol) .
  • Diphenylmethoxy and chlorophenoxy groups enhance lipophilicity, likely influencing blood-brain barrier penetration compared to the target compound .
  • Salt Form : All compared compounds are hydrochlorides, ensuring similar solubility profiles in polar solvents.

Pharmacological and Functional Differences

  • Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) with a benzodioxol-fluorophenyl moiety. The fluorine atom enhances binding affinity and metabolic stability, a feature absent in the target compound .
  • Prilocaine HCl : A local anesthetic with a toluidine group; its lower molecular weight (143.62 g/mol) correlates with faster tissue diffusion compared to bulkier derivatives .
  • 4-(Diphenylmethoxy)piperidine HCl : Historically studied for CNS applications due to its structural similarity to antihistamines (e.g., diphenhydramine). The diphenylmethoxy group may confer histamine receptor antagonism, unlike the target compound’s cyclopropane ring .

Research Findings and Data Gaps

  • Thermal Properties : Melting/boiling points for the target compound are unspecified, whereas Paroxetine HCl has a hemihydrate form (m.w. 374.83) with documented stability profiles .

Biological Activity

4-(1-Methylcyclopropyl)piperidine;hydrochloride is a chemical compound derived from piperidine, a heterocyclic amine known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily related to cancer and microbial infections.

Target Pathways

  • Cancer Treatment : Piperidine derivatives have been shown to inhibit critical signaling pathways involved in cancer progression, including:
    • Stat-3
    • NF-κB
    • PI3K/Akt
    • JNK/p38 MAPK
    • TGF-β/Smad

These pathways are crucial for cell proliferation, survival, and migration, making them significant targets for anticancer therapies.

Mode of Action

The compound inhibits cell migration and induces cell cycle arrest in cancer cells. This effect is achieved through:

  • Binding interactions with biomolecules.
  • Enzyme inhibition or activation.
  • Alterations in gene expression related to apoptosis and cell cycle regulation.

This compound exhibits several notable biochemical properties that enhance its therapeutic potential:

  • Cytotoxicity : Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate, and lung cancers. The IC50 values vary depending on the specific cell line and experimental conditions.
  • Dosage Effects : In animal models, appropriate dosing has shown an increase in total white blood cell counts, suggesting an immunomodulatory effect alongside its cytotoxic properties .

Anticancer Activity

A series of studies have evaluated the anticancer potential of piperidine derivatives. For instance:

  • Study on MCF-7 Cells : A derivative similar to this compound was tested against MCF-7 cells, showing an IC50 value of approximately 15.63 µM. The mechanism involved increased p53 expression and caspase-3 activation, leading to apoptosis .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63Apoptosis induction via p53
DoxorubicinMCF-710.38Chemotherapeutic agent

Antimicrobial Activity

Research also highlights the antimicrobial properties of the compound:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin and chloramphenicol .
Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus64Comparable to ciprofloxacin
E. coli60Comparable to chloramphenicol

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-Methylcyclopropyl)piperidine hydrochloride, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination, leveraging cyclopropane ring stability. Key parameters include:

  • Temperature control : Cyclopropane derivatives require mild conditions (e.g., 0–25°C) to prevent ring-opening reactions .
  • Catalyst selection : Palladium or nickel catalysts enhance reductive amination efficiency for piperidine intermediates .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing 4-(1-Methylcyclopropyl)piperidine hydrochloride?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm cyclopropyl and piperidine ring integrity (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 186.19) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect impurities like unreacted amines .

Advanced Research Questions

Q. How do structural modifications of the cyclopropyl or piperidine group influence biological activity?

  • Methodological Answer :

  • Analog synthesis : Compare derivatives like 4-(isopropyl)piperidine or 4-(phenylthio)piperidine hydrochlorides to evaluate steric/electronic effects .
  • SAR studies : Cyclopropyl rigidity enhances target binding affinity (e.g., CNS receptors) versus flexible alkyl chains, as shown in deuterated analogs .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with dopamine or serotonin receptors .

Q. What in vitro and in vivo models are suitable for studying its neuropharmacological effects?

  • Methodological Answer :

  • In vitro : Radioligand binding assays (e.g., μ-opioid or σ-1 receptors) using rat brain homogenates .
  • In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 1–50 mg/kg (i.p. or p.o.) .
  • Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated degradation pathways .

Q. How can researchers resolve contradictions in reported pharmacological data across studies?

  • Methodological Answer :

  • Batch analysis : Compare impurity profiles (e.g., residual solvents or isomers) using GC-MS or LC-MS .
  • Species specificity : Replicate studies in multiple models (e.g., human vs. murine cell lines) to assess translatability .
  • Data normalization : Use internal standards (e.g., deuterated analogs) to control for inter-lab variability in receptor binding assays .

Q. What strategies ensure stability during long-term storage and experimental use?

  • Methodological Answer :

  • Storage : Lyophilized solids stored at -20°C in amber vials under argon prevent hydrolysis and photodegradation .
  • Solution stability : Prepare fresh solutions in degassed PBS (pH 7.4) and avoid freeze-thaw cycles to maintain integrity .
  • Stability-indicating assays : Monitor degradation via UPLC-PDA at timed intervals (e.g., 0, 24, 48 hours) .

Methodological and Technical Questions

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodological Answer :

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., predicted LogP = 2.1) .
  • pKa prediction : SwissADME or Epik determines ionization states (e.g., piperidine nitrogen pKa ~10.5) .
  • Solubility : COSMO-RS simulations in water/DMSO guide formulation strategies .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., aryl azide) and crosslink to targets in live cells .
  • Thermal shift assays : Monitor protein thermal stability shifts (ΔTm) via differential scanning fluorimetry .
  • PET tracers : Develop 11C^{11}C-labeled analogs for in vivo imaging of brain penetration .

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